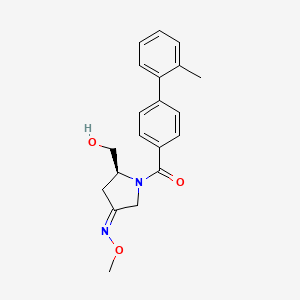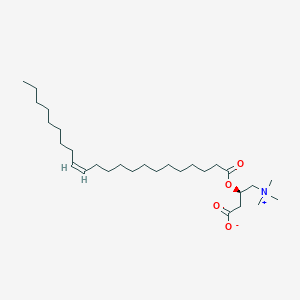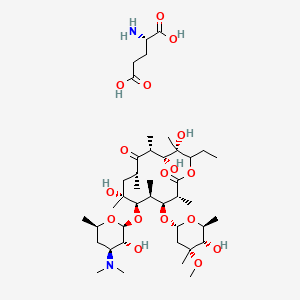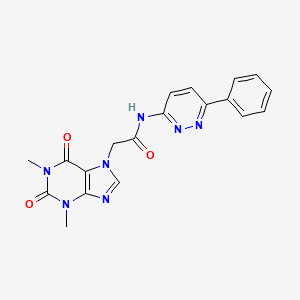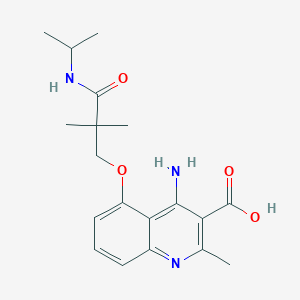
FEMA 4774
准备方法
合成路线和反应条件
FEMA 4774 的合成涉及多个步骤,从喹啉核心结构的制备开始。关键步骤包括:
喹啉核的形成: 这通常通过 Friedländer 合成实现,该合成涉及苯胺衍生物与酮的缩合。
羧基的引入: 这可以通过羧化反应实现。
异丙基氨基的连接: 这一步涉及亲核取代反应。
最终修饰:
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该工艺针对产率和纯度进行了优化,通常包括:
间歇式反应器: 用于控制反应条件。
纯化步骤: 如结晶和色谱法,以确保最终产品的纯度。
化学反应分析
反应类型
FEMA 4774 经历各种化学反应,包括:
氧化: 这会导致喹啉 N-氧化物的形成。
还原: 还原反应可以修饰喹啉环或羧基。
取代: 亲核取代反应很常见,特别是用于引入异丙基氨基。
常用试剂和条件
氧化剂: 过氧化氢或间氯过氧苯甲酸,用于氧化反应。
还原剂: 硼氢化钠或氢化铝锂,用于还原反应。
亲核试剂: 异丙胺,用于取代反应。
主要产物
这些反应形成的主要产物包括喹啉核的各种衍生物,每种衍生物根据具体的反应条件连接不同的官能团。
科学研究应用
FEMA 4774 具有几个科学研究应用:
化学: 用作研究味觉受体变构调节的模型化合物。
医药: 探索其在开发用于味觉障碍患者的味觉调节剂方面的潜力。
作用机制
FEMA 4774 通过与 T1R2 和 T1R3 味觉受体结合来发挥其作用。这种结合增强了蔗糖对其结合位点的亲和力,有效地降低了达到相同甜味水平所需的蔗糖浓度。 所涉及的分子靶标是 T1R2 和 T1R3 亚基,途径包括甜味味觉信号级联的调节 .
相似化合物的比较
类似化合物
芦丁: 另一种以高甜度强度而闻名的强力甜味剂。
奇异果甜味蛋白: 一种具有不同作用机制的天然甜味蛋白。
新甜味剂: 阿斯巴甜的衍生物,具有增强的甜度和稳定性。
FEMA 4774 的独特性
This compound 的独特之处在于它能够作为一种正变构调节剂,专门增强蔗糖的甜味。 这使它区别于其他甜味剂,这些甜味剂要么模拟糖,要么通过不同的机制提供甜味 .
属性
IUPAC Name |
4-amino-5-[2,2-dimethyl-3-oxo-3-(propan-2-ylamino)propoxy]-2-methylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-10(2)21-18(25)19(4,5)9-26-13-8-6-7-12-15(13)16(20)14(17(23)24)11(3)22-12/h6-8,10H,9H2,1-5H3,(H2,20,22)(H,21,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXLOOCFQPJWBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=N1)C=CC=C2OCC(C)(C)C(=O)NC(C)C)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001019836 | |
| Record name | 4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white solid, Lightly milky aroma | |
| Record name | 4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2177/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in 1.9 mM phosphate buffer, pH 7.1, Soluble (in ethanol) | |
| Record name | 4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2177/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1359963-68-0 | |
| Record name | 4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1359963680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-5-(3-(ISOPROPYLAMINO)-2,2-DIMETHYL-3-OXOPROPOXY)-2-METHYLQUINOLINE-3-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCE6H7E9VS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Q1: What is the primary use of 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid?
A1: 4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid, along with its hemisulfate monohydrate salt, is intended for use as a flavouring substance with modifying properties in various food categories. [] It's important to note that this compound is not found naturally in botanical or animal sources. []
Q2: Has the safety of 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid been evaluated?
A2: Yes, the European Food Safety Authority (EFSA) has assessed the safety of this compound. [] Their research indicates no genotoxicity concerns. [] Additionally, a 90-day study in rats found no adverse effects at doses up to 100 mg/kg body weight per day. [] Studies on developmental toxicity in rats, at doses up to 1,000 mg/kg body weight per day, also revealed no adverse effects. [] Based on these findings, the EFSA concluded that 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid and its hemisulfate monohydrate salt are safe for consumption at the estimated dietary exposure levels. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide;2,2,2-trifluoroacetic acid](/img/structure/B607351.png)

![N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;dihydrochloride](/img/structure/B607353.png)
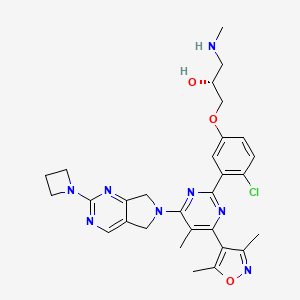
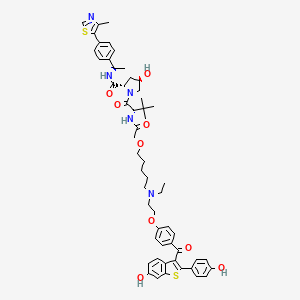
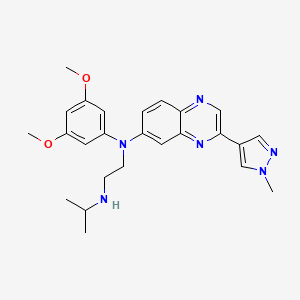
![2-methyl-N-[4-[(2S)-2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B607361.png)


